molecular formula C9H12N2O3 B14839258 Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-carboxylate

Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-carboxylate

Katalognummer: B14839258
Molekulargewicht: 196.20 g/mol
InChI-Schlüssel: BDRISEOUXVCLQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-carboxylate is a chemical compound with a pyridine ring substituted with a hydroxyl group, an aminoethyl group, and a carboxylate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-2-pyridinecarboxylic acid and 2-aminoethanol.

    Esterification: The carboxylic acid group of 4-hydroxy-2-pyridinecarboxylic acid is esterified using methanol in the presence of an acid catalyst like sulfuric acid to form methyl 4-hydroxy-2-pyridinecarboxylate.

    Amination: The hydroxyl group at the 4-position is then substituted with an aminoethyl group through a nucleophilic substitution reaction using 2-aminoethanol under basic conditions, such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis equipment may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aminoethyl group can participate in substitution reactions with electrophiles, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products

    Oxidation: Methyl 4-(2-aminoethyl)-6-oxopyridine-2-carboxylate.

    Reduction: Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the hydroxyl and ester groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-hydroxy-2-pyridinecarboxylate: Lacks the aminoethyl group, making it less versatile in biological interactions.

    4-(2-Aminoethyl)-6-hydroxypyridine-2-carboxylic acid: The carboxylic acid group instead of the ester group affects its solubility and reactivity.

    Methyl 4-(2-hydroxyethyl)-6-hydroxypyridine-2-carboxylate: The hydroxyl group instead of the aminoethyl group alters its hydrogen bonding capabilities.

Uniqueness

Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-carboxylate is unique due to the presence of both an aminoethyl group and a hydroxyl group on the pyridine ring, providing a balance of hydrophilic and hydrophobic properties. This makes it a versatile compound for various applications in chemistry, biology, and medicine.

Eigenschaften

Molekularformel

C9H12N2O3

Molekulargewicht

196.20 g/mol

IUPAC-Name

methyl 4-(2-aminoethyl)-6-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-14-9(13)7-4-6(2-3-10)5-8(12)11-7/h4-5H,2-3,10H2,1H3,(H,11,12)

InChI-Schlüssel

BDRISEOUXVCLQM-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=CC(=O)N1)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.